Bet-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bet-IN-14 is a pan bromodomain and extra-terminal domain inhibitor with an IC50 of 5.35 nanomolar. It demonstrates oral activity and possesses anticancer properties . Bromodomain and extra-terminal domain proteins are epigenetic readers of histone acetylation, which play a crucial role in regulating gene expression. This compound is particularly significant in cancer research due to its ability to inhibit these proteins, thereby affecting the transcription of cancer-related genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This involves optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques such as chromatography. The production process must comply with regulatory standards to ensure the compound’s safety and efficacy for research purposes .
Chemical Reactions Analysis
Types of Reactions
Bet-IN-14 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Bet-IN-14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study bromodomain and extra-terminal domain proteins and their role in gene regulation.
Biology: Helps in understanding the epigenetic mechanisms involved in various biological processes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit bromodomain and extra-terminal domain proteins.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research
Mechanism of Action
Bet-IN-14 exerts its effects by inhibiting bromodomain and extra-terminal domain proteins, specifically targeting the bromodomains of these proteins. This inhibition prevents the binding of bromodomain and extra-terminal domain proteins to acetylated lysine residues on histones, thereby disrupting the transcription of genes involved in cancer progression. The primary molecular target of this compound is the bromodomain-containing protein 4 (BRD4), which plays a key role in regulating gene expression .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Bet-IN-14
This compound is unique due to its pan bromodomain and extra-terminal domain inhibitory activity with a low IC50 value of 5.35 nanomolar, demonstrating high potency and oral activity. Its broad-spectrum inhibition of bromodomain and extra-terminal domain proteins makes it a valuable tool in cancer research and drug discovery .
Properties
Molecular Formula |
C30H37N7O2 |
---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
(3R)-4-cyclopentyl-1,3-dimethyl-6-[2-(4-methylphenyl)-5-(4-methylpiperazine-1-carbonyl)-1,2,4-triazol-3-yl]-3H-quinoxalin-2-one |
InChI |
InChI=1S/C30H37N7O2/c1-20-9-12-24(13-10-20)37-28(31-27(32-37)30(39)35-17-15-33(3)16-18-35)22-11-14-25-26(19-22)36(23-7-5-6-8-23)21(2)29(38)34(25)4/h9-14,19,21,23H,5-8,15-18H2,1-4H3/t21-/m1/s1 |
InChI Key |
RRASMEQGOOPKTF-OAQYLSRUSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N(C2=C(N1C3CCCC3)C=C(C=C2)C4=NC(=NN4C5=CC=C(C=C5)C)C(=O)N6CCN(CC6)C)C |
Canonical SMILES |
CC1C(=O)N(C2=C(N1C3CCCC3)C=C(C=C2)C4=NC(=NN4C5=CC=C(C=C5)C)C(=O)N6CCN(CC6)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.